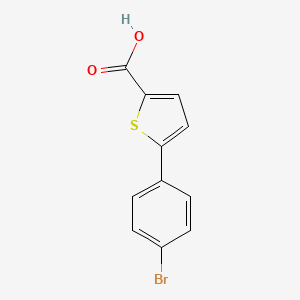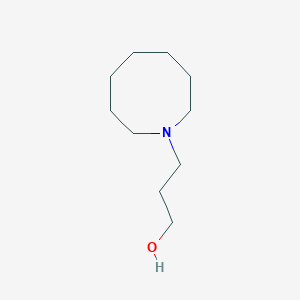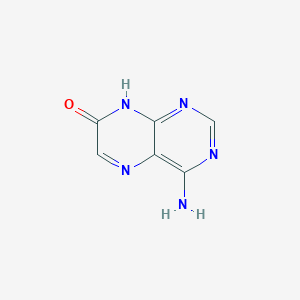
5-Ethylpyrimidin-2(1H)-one
Overview
Description
5-Ethylpyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Synthesis
5-Ethylpyrimidin-2(1H)-one has been used in the synthesis of various compounds. For instance, it was involved in a one-pot synthesis process using a magnetically recoverable nanoferro-spinel catalyst. This method significantly improved yields in the synthesis of 5-Acetyl-3,4-Dihydro-4-Phenylpyrimidin-2(1H)-One, demonstrating its utility in catalytic processes (Pachpinde & Langade, 2019).
Biochemical Studies
In biochemical research, analogs of this compound have been studied for their interactions with enzymes. For example, NMR studies of Lactobacillus casei dihydrofolate reductase complexes with various pyrimethamine analogs, including this compound derivatives, provided insights into the hindered rotation about the pyrimidine-phenyl bond in these molecules (Birdsall et al., 1990).
Antimicrobial Research
Studies have shown that derivatives of this compound can possess antimicrobial properties. For example, novel 1, 2, 4-triazolopyrimidines, which utilized 7-aminopyrimidin-5(1H)-one as a starting material, demonstrated promising antimicrobial activities (Abu‐Hashem, Hussein, & Abu‐Zied, 2016).
Pharmacological Applications
Derivatives of this compound have also been evaluated for their pharmacological potential. For example, aminopyrimidine series of 5-HT1A partial agonists were synthesized and showed moderate potency and metabolic stability, demonstrating the potential of these compounds in therapeutic applications (Dounay et al., 2009).
Photocatalysis and Environmental Applications
This compound and its derivatives have been studied in the context of environmental science. For instance, photocatalytic degradation kinetics and mechanisms of related compounds in aqueous solutions have been explored, which is relevant for environmental clean-up and pharmaceutical degradation studies (Cao et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Pyrimidine derivatives, a class to which this compound belongs, have been known to exhibit a wide range of biological activities, including antitumor, anti-hiv, and antibacterial effects . They are often involved in interactions with various enzymes and receptors, playing crucial roles in numerous biological processes .
Mode of Action
Pyrimidine derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting the associated biological processes .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways, including those related to cell proliferation, dna synthesis, and signal transduction .
Pharmacokinetics
The physicochemical properties of a compound, such as its molecular weight and lipophilicity, can significantly influence its pharmacokinetic behavior .
Result of Action
Pyrimidine derivatives have been reported to exhibit a variety of biological effects, including antiproliferative activity against cancer cells . They can inhibit cell proliferation, induce apoptosis, and affect cell migration and invasion .
Biochemical Analysis
Biochemical Properties
5-Ethylpyrimidin-2(1H)-one participates in several biochemical reactions, primarily through its interactions with enzymes and proteins. It has been observed to interact with cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell proliferation. Additionally, this compound has shown potential in modulating the activity of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide, a critical signaling molecule . These interactions highlight the compound’s role in regulating key biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has demonstrated cytotoxic activity by inducing apoptosis and inhibiting cell proliferation . The compound influences cell signaling pathways, such as the NF-kB pathway, which is involved in inflammation and immune responses . Furthermore, this compound affects gene expression by modulating the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . Its impact on cellular metabolism includes alterations in the production of reactive oxygen species (ROS) and changes in mitochondrial function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as CDKs and NOS, inhibiting their activity . This binding is facilitated by hydrogen bonding and hydrophobic interactions with specific amino acid residues in the enzyme’s active site . Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions result in the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . Additionally, the compound’s effects on cellular function, such as alterations in gene expression and metabolic activity, remain consistent over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings suggest a threshold effect, where the compound’s therapeutic benefits are maximized at optimal dosages, while higher doses may lead to toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of this compound . Additionally, the compound can affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthetic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . It also interacts with specific transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, this compound can localize to different cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to accumulate in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, this compound can localize to the mitochondria, affecting mitochondrial function and energy production . Post-translational modifications, such as phosphorylation, can influence the compound’s targeting to specific cellular compartments and its subsequent activity .
Properties
IUPAC Name |
5-ethyl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-5-3-7-6(9)8-4-5/h3-4H,2H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFKXBRRNSJBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493772 | |
| Record name | 5-Ethylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64171-56-8 | |
| Record name | 5-Ethylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)



